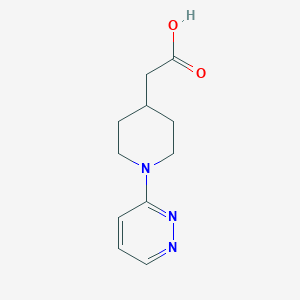(1-Pyridazin-3-yl-piperidin-4-yl)-acetic acid
CAS No.: 1316225-77-0
Cat. No.: VC2706520
Molecular Formula: C11H15N3O2
Molecular Weight: 221.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1316225-77-0 |
|---|---|
| Molecular Formula | C11H15N3O2 |
| Molecular Weight | 221.26 g/mol |
| IUPAC Name | 2-(1-pyridazin-3-ylpiperidin-4-yl)acetic acid |
| Standard InChI | InChI=1S/C11H15N3O2/c15-11(16)8-9-3-6-14(7-4-9)10-2-1-5-12-13-10/h1-2,5,9H,3-4,6-8H2,(H,15,16) |
| Standard InChI Key | AKBRVZISRMTXFA-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1CC(=O)O)C2=NN=CC=C2 |
| Canonical SMILES | C1CN(CCC1CC(=O)O)C2=NN=CC=C2 |
Introduction
Chemical Structure and Properties
(1-Pyridazin-3-yl-piperidin-4-yl)-acetic acid features a piperidine ring with two key substituents: a pyridazine ring attached to the nitrogen at position 1 and an acetic acid group at position 4. This structural arrangement creates a molecule with both basic and acidic functional groups, contributing to its potential biological activity.
The compound shares structural similarities with 2-[1-(6-chloropyridazin-3-yl)piperidin-4-yl]acetic acid (CAS: 1279219-51-0), differing only by the absence of a chlorine atom at the 6-position of the pyridazine ring. It also bears resemblance to 1-(pyridazin-3-yl)piperidin-4-ol (CAS: 1217272-21-3), with the primary difference being the substitution of the hydroxyl group with an acetic acid moiety .
Physical and Chemical Properties
Based on comparable compounds and structural analysis, the following properties can be inferred:
The molecule contains multiple nitrogen atoms in the pyridazine ring, making it a potential hydrogen bond acceptor, while the carboxylic acid group can function as both a hydrogen bond donor and acceptor. These features are significant for its potential interactions with biological targets.
Structural Comparison with Related Compounds
Understanding the structural relationships between (1-Pyridazin-3-yl-piperidin-4-yl)-acetic acid and similar compounds provides valuable insights into its potential properties and applications.
Comparison with 1-(pyridazin-3-yl)piperidin-4-ol
1-(pyridazin-3-yl)piperidin-4-ol shares the core structural elements of a pyridazine ring attached to a piperidine at the nitrogen position . The key difference lies in the 4-position substituent:
The substitution of a hydroxyl group with an acetic acid moiety is expected to significantly alter the compound's physiochemical properties, including increased acidity, different solubility profiles, and potentially modified biological activity patterns .
Comparison with 2-[1-(6-Chloropyridazin-3-yl)piperidin-4-yl]acetic acid
This chlorinated analog (CAS: 1279219-51-0) is perhaps the closest structural relative in the available literature:
| Feature | (1-Pyridazin-3-yl-piperidin-4-yl)-acetic acid | 2-[1-(6-Chloropyridazin-3-yl)piperidin-4-yl]acetic acid |
|---|---|---|
| Pyridazine Substitution | Unsubstituted | 6-chloro substituted |
| Molecular Weight | ~221.26 g/mol | 255.7 g/mol |
| Electronegativity | Lower | Higher due to chlorine atom |
| Lipophilicity | Lower | Higher due to chlorine atom |
| Potential Activity | May differ due to absence of halogen | Possible enhanced binding to target proteins |
The presence of a chlorine atom in the related compound could significantly impact its biological activity profile, as halogens often enhance membrane permeability and binding affinity to protein targets.
Applications in Research and Development
Medicinal Chemistry Applications
(1-Pyridazin-3-yl-piperidin-4-yl)-acetic acid has potential value in medicinal chemistry research due to its structural features that align with recognized pharmacophores. Possible applications include:
-
Building Block for Drug Development: The compound may serve as an intermediate or scaffold for developing more complex molecules with enhanced biological activities .
-
Structure-Activity Relationship Studies: Its defined structure makes it valuable for systematic studies exploring how structural modifications affect biological activity.
-
Probe for Biological Mechanisms: The compound could potentially be used to investigate biological pathways, particularly those involving kinases or other enzymes that interact with heterocyclic compounds.
Chemical Research Applications
Beyond biological applications, the compound may have value in various chemical research contexts:
-
Synthetic Methodology Development: As a complex heterocyclic structure, it could serve as a model system for developing new synthetic methodologies .
-
Coordination Chemistry: The nitrogen atoms in the pyridazine ring and the carboxyl group could potentially coordinate with metal ions, making the compound interesting for coordination chemistry studies.
-
Materials Science: While less likely than biological applications, the compound's structural features might be relevant for specialized materials applications.
Analytical Characterization
Based on related compounds, the following analytical data can be anticipated for (1-Pyridazin-3-yl-piperidin-4-yl)-acetic acid:
Spectroscopic Properties
| Analytical Method | Expected Characteristics |
|---|---|
| ¹H NMR | Signals for pyridazine protons (δ ~7-9 ppm), piperidine ring protons (δ ~1.5-3.5 ppm), and methylene protons adjacent to carboxyl group (δ ~2.3-2.5 ppm) |
| ¹³C NMR | Signals for carbonyl carbon (δ ~175 ppm), pyridazine carbons (δ ~120-160 ppm), piperidine carbons (δ ~25-55 ppm), and methylene carbon (δ ~40 ppm) |
| IR | Characteristic bands for carboxylic acid (C=O stretch ~1700 cm⁻¹, O-H stretch ~3000-3500 cm⁻¹), and aromatic C=N stretching (~1600 cm⁻¹) |
| Mass Spectrometry | Molecular ion peak at m/z ~221, with fragmentation patterns involving loss of carboxylic group and cleavage of piperidine ring |
Identification Parameters
For analytical and research purposes, the following identification parameters would be relevant:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume